molecular formula C21H24ClN3OS B2602657 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride CAS No. 1217240-45-3

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride

Cat. No.: B2602657
CAS No.: 1217240-45-3
M. Wt: 401.95
InChI Key: JWIFZXIDLSHRGI-IERUDJENSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride is a benzothiazole-derived compound featuring a cinnamamide backbone and a dimethylaminopropyl side chain. Its structure includes:

  • Benzothiazole ring: A heterocyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity.
  • Cinnamamide group: A conjugated α,β-unsaturated carbonyl system that may enhance binding interactions via π-π stacking or hydrogen bonding.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS.ClH/c1-23(2)15-8-16-24(20(25)14-13-17-9-4-3-5-10-17)21-22-18-11-6-7-12-19(18)26-21;/h3-7,9-14H,8,15-16H2,1-2H3;1H/b14-13+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIFZXIDLSHRGI-IERUDJENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)/C=C/C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride typically involves a multi-step process:

  • Formation of Benzo[d]thiazole Intermediate: : The synthesis begins with the preparation of the benzo[d]thiazole intermediate. This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

  • Attachment of the Cinnamamide Moiety: : The benzo[d]thiazole intermediate is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to form the cinnamamide derivative.

  • Introduction of the Dimethylamino Propyl Group: : The final step involves the alkylation of the cinnamamide derivative with 3-dimethylaminopropyl chloride in the presence of a base like potassium carbonate to yield the target compound.

  • Formation of Hydrochloride Salt: : The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the cinnamamide moiety, potentially converting the double bond to a single bond, resulting in a saturated amide.

  • Substitution: : The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have explored its interactions with various biological targets, including enzymes and receptors, to understand its pharmacological properties.

Medicine

In medicinal chemistry, this compound is evaluated for its therapeutic potential. It has shown promise in preliminary studies as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its specific interactions with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its structural features make it suitable for incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s closest analogs are substituted benzothiazole derivatives with variations in the aromatic ring, linker groups, or side chains. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Inferred Properties
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride C₂₃H₂₆ClN₃OS 452.0 (estimated) Cinnamamide group, dimethylaminopropyl chain, unsubstituted benzothiazole Enhanced π-π interactions; potential kinase inhibition due to benzothiazole scaffold.
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride C₂₁H₂₃ClN₄O₂S₂ 463.0 Methoxy-substituted benzothiazole, dual benzothiazole carboxamide Improved electron density for metal coordination; possible antimicrobial activity.
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride C₂₁H₂₄ClFN₃OS 437.95 Fluorine substituent on benzothiazole, phenylpropanamide backbone Increased lipophilicity; potential CNS penetration due to fluorine.
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₅H₂₀ClN₃O₂ 309.79 Quinoline core replacing benzothiazole, hydroxyl group Altered binding mode due to quinoline’s planar structure; potential antiviral activity.

Functional Implications of Structural Differences

  • Benzothiazole vs. Quinoline Core: The quinoline derivative () lacks the sulfur atom in benzothiazole, reducing metal-coordination capacity but increasing planarity for intercalation or stacking in nucleic acid targets .
  • Fluorine (): Introduces electronegativity and lipophilicity, which may improve blood-brain barrier penetration .
  • Backbone Variations : The cinnamamide group (target compound) offers conjugation for rigid binding, while phenylpropanamide () provides flexibility for conformational adaptation .

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological properties, alongside a dimethylamino propyl side chain that enhances solubility and bioavailability. The cinnamide structure contributes to its potential interactions with various biological targets.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways.
  • Receptor Interaction : It could interact with various receptors, affecting signal transduction pathways.
  • DNA Binding : Potential for binding to DNA or RNA, influencing gene expression.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, studies on benzo[d]thiazole derivatives have shown promising results against various cancer cell lines, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

The benzo[d]thiazole moiety is associated with antimicrobial effects. Compounds in this class have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The potential for this compound to act as an antimicrobial agent warrants further investigation.

Neuroprotective Effects

Given the structural similarities with other neuroprotective agents, it is hypothesized that this compound could provide protective effects in neurodegenerative diseases. Research on related compounds has shown potential in crossing the blood-brain barrier (BBB) and exhibiting neuroprotective properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity:

Structural Feature Activity Impact
Benzo[d]thiazole coreEnhances anticancer and antimicrobial activity
Dimethylamino propyl groupImproves solubility and cellular uptake
Cinnamide linkagePotentially increases receptor binding affinity

Case Studies and Research Findings

  • Anticancer Activity : A study explored various benzo[d]thiazole derivatives, noting their effectiveness against breast cancer cells with IC50 values in the low micromolar range. This suggests that modifications similar to those in this compound could yield potent anticancer agents .
  • Neuroprotection : Research on related compounds indicated protective effects against neurotoxicity in Drosophila models, highlighting the potential use of this compound in treating neurodegenerative diseases like ALS .
  • Antimicrobial Studies : Investigations into the antimicrobial properties of similar thiazole derivatives revealed significant activity against Staphylococcus aureus and Candida albicans, supporting the hypothesis that this compound may exhibit comparable effects .

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